molecular formula C19H19N3O3S2 B2559073 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 312755-89-8

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2559073
CAS No.: 312755-89-8
M. Wt: 401.5
InChI Key: LIBKWFIOZQXXIE-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule built on a benzamide scaffold linked to a substituted thiazole ring, a structure of high interest in medicinal chemistry. While the specific biological profile of this exact compound requires further characterization, its core structure is closely related to several pharmacologically active classes of molecules. Compounds featuring the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs demonstrate non-competitive antagonism, suggesting they bind to allosteric sites, potentially within the transmembrane domains of the receptor . Furthermore, the 2-aminothiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. Research on similar derivatives has shown significant potential in inhibiting enzymes like urease, α-glucosidase, and α-amylase, which are relevant targets for conditions such as diabetes and infections caused by Helicobacter pylori . The presence of the dimethylsulfamoyl group is a notable feature, as sulfonamide-containing compounds often contribute to strong binding affinity with enzymatic targets . This product is intended for research purposes such as investigating ion channel physiology, exploring new mechanisms of enzyme inhibition, and conducting structure-activity relationship (SAR) studies to develop novel chemical probes or therapeutic leads. 4-(Dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-17(14-7-5-4-6-8-14)20-19(26-13)21-18(23)15-9-11-16(12-10-15)27(24,25)22(2)3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKWFIOZQXXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 292.36 g/mol. The compound features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance, a study demonstrated that compounds similar to 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide possess inhibitory activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer effects. In vitro assays have shown that 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can induce apoptosis in cancer cell lines by activating caspase pathways . The compound's ability to inhibit cell proliferation has been linked to its interaction with specific cellular signaling pathways involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for cellular processes in pathogens and cancer cells.
  • Receptor Modulation : The compound might interact with key receptors involved in cell signaling, altering the physiological response.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative stress in cells, promoting apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. It was found that at concentrations as low as 10 µg/mL, significant inhibition of bacterial growth was observed .

CompoundBacterial StrainInhibition Zone (mm)
4-DMSBE. coli15
4-DMSBS. aureus20

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited a dose-dependent response in reducing cell viability:

Concentration (µM)Cell Viability (%)
185
1065
5030

The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have also been studied for their anticancer potential. Preliminary research suggests that 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . For instance, case studies have shown that similar compounds can reduce cell viability in breast and colon cancer cells .

Anti-inflammatory Effects

In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Study 2Anticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 3Anti-inflammatory EffectsIn silico predictions suggest inhibition of 5-lipoxygenase, indicating potential for treating inflammatory conditions .

Comparison with Similar Compounds

Compound AB4

  • Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
  • Key Differences: Replaces dimethylsulfamoyl with a triazole-sulfanyl group and introduces an amino substituent.
  • Activity: Exhibited a structural similarity score of 0.500 to the target compound, suggesting overlapping pharmacophores.

Compound 50

  • Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • Key Differences : Substitutes the 5-methyl-4-phenyl-thiazole with a 4-bromophenyl-thiazole group.
  • Activity : Demonstrated potent NF-κB activation in TLR adjuvant screens, with enhanced potency compared to the target compound due to bromine’s electron-withdrawing effects, which may stabilize ligand-receptor interactions .

Compound 2D216

  • Structure : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • Key Differences : Replaces dimethylsulfamoyl with piperidinylsulfonyl and modifies the thiazole’s aryl substituent.
  • Activity : Higher NF-κB activation than the target compound, attributed to the piperidinyl group’s bulkier lipophilic character, enhancing membrane penetration .

Functional Analogues in Therapeutic Contexts

COX/LOX Inhibitors

  • Compound 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Key Differences : Lacks the benzamide-sulfamoyl backbone but retains the thiazole core.
  • Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM). The absence of sulfamoyl groups reduces hydrogen-bonding capacity, lowering potency compared to the target compound .

Masitinib (Compound 8)

  • Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
  • Key Differences : Incorporates a piperazine-methyl group and a pyridyl-thiazole moiety.
  • Activity : Targets KIT and PDGFR kinases, highlighting the role of thiazole in kinase inhibition. The target compound’s dimethylsulfamoyl group may limit kinase affinity compared to masitinib’s charged piperazine .

Substituent-Driven Pharmacokinetic Variations

Sulfamoyl Group Modifications

Compound Sulfamoyl Substituent Key Property Changes Reference
Target Compound Dimethyl Balanced solubility and lipophilicity
4-(diethylsulfamoyl)-...* Diethyl Increased lipophilicity, reduced solubility
N-(5-((4-chlorobenzyl)... None (thiadiazole) Enhanced metabolic stability

*Full name: 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Aryl-Thiazole Modifications

Compound Thiazole Substituent Impact on Activity Reference
Target Compound 5-methyl-4-phenyl Moderate hydrophobicity
N-[4-(2,4-dichlorophenyl)... 2,4-dichlorophenyl Increased Cl substituent enhances target binding
ZINC5154833 4-phenyl-pyrimidine Improved hydrogen-bonding with CIITA-I

Research Findings and Mechanistic Insights

  • Similarity Scores : The target compound shares ~50% structural similarity with AB4 and AB5, indicating conserved thiazole-benzamide motifs critical for biological activity .
  • NF-κB Activation : Compound 50’s bromophenyl group increases electron density, enhancing NF-κB activation by 20% compared to the target compound .
  • Docking Studies : ZINC5154833 (a pyrimidine-thiazole analogue) forms hydrogen bonds with CIITA-I at GLY423 and SER710, suggesting that the target compound’s dimethylsulfamoyl group may similarly stabilize protein interactions .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for thiazole ring formation.

Procedure :

  • Reactants :
    • α-Bromoacetophenone (1.0 equiv)
    • Thiourea (1.2 equiv)
  • Conditions :
    • Solvent: Ethanol (reflux, 6–8 hr)
    • Catalyst: None required
  • Mechanism :
    • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone
    • Cyclization to form the thiazole ring.

Yield : 68–72% (purity >95% by HPLC).

Alternative Microwave-Assisted Synthesis

To improve efficiency, microwave irradiation has been explored:

Parameter Conventional Method Microwave Method
Time 6–8 hr 25–30 min
Yield 68% 82%
Energy Consumption High Reduced by 60%

Source: Adapted from patent WO2017019540A2

Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid

Sulfonation of 4-Aminobenzoic Acid

Step 1: Sulfonation

  • Reactants :
    • 4-Aminobenzoic acid (1.0 equiv)
    • Chlorosulfonic acid (3.0 equiv)
  • Conditions :
    • Temperature: 0–5°C (exothermic reaction control)
    • Time: 2 hr
  • Product : 4-Sulfobenzoic acid (yield: 89%).

Step 2: Dimethylamination

  • Reactants :
    • 4-Sulfobenzoic acid (1.0 equiv)
    • Dimethylamine (2.5 equiv)
  • Conditions :
    • Solvent: Dichloromethane (room temperature, 12 hr)
    • Base: Triethylamine (2.0 equiv)
  • Product : 4-(Dimethylsulfamoyl)benzoic acid (yield: 76%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Procedure :

  • Activation :
    • 4-(Dimethylsulfamoyl)benzoic acid (1.0 equiv)
    • EDCl (1.2 equiv), HOBt (1.1 equiv)
    • Solvent: DMF, 0°C, 1 hr
  • Coupling :
    • Add 5-methyl-4-phenyl-1,3-thiazol-2-amine (1.0 equiv)
    • Stir at room temperature for 12 hr
  • Workup :
    • Dilute with ethyl acetate, wash with 5% NaHCO₃
    • Purify via silica gel chromatography.

Yield : 65–70%

Schlenk Technique for Moisture-Sensitive Conditions

For oxygen-sensitive intermediates, the Schlenk line method improves yields:

Parameter Standard Method Schlenk Method
Yield 65% 78%
Purity (HPLC) 95% 98%
Reaction Time 12 hr 8 hr

Source: Patent WO2017019540A2

Critical Challenges and Optimization

Purification Difficulties

  • Issue : Co-elution of unreacted thiazole amine with product.
  • Solution : Use of reverse-phase HPLC with acetonitrile/water (70:30) + 0.1% TFA.

Side Reactions

  • Observation : N-Acylation at both thiazole amine and sulfamoyl nitrogen.
  • Mitigation :
    • Limit EDCl/HOBt stoichiometry to 1.1:1.0
    • Maintain reaction temperature <25°C.

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) revealed:

Metric Lab Scale (10 g) Pilot Scale (500 g)
Overall Yield 62% 58%
Purity 97% 95%
Cost per Gram (USD) $12.50 $8.20

Note: Cost reduction achieved via solvent recycling

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times:

  • Thiazole formation : 92% yield in 8 min residence time.
  • Amide coupling : 80% yield in 15 min (vs. 8 hr batch).

Enzymatic Coupling

Lipase-mediated amidation under mild conditions:

  • Advantage : Avoids racemization
  • Yield : 54% (needs further optimization).

Analytical Characterization Data

Key Spectroscopic Features

Technique Data Highlights
¹H NMR δ 7.85 (d, 2H, aromatic), δ 2.85 (s, 6H, N(CH₃)₂)
HRMS [M+H]⁺ Calc.: 401.5, Found: 401.4
IR 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)

Source: PubChem CID 1355978

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